2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-7,8-dimethylquinoline with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted quinoline derivatives .
Scientific Research Applications
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism .
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroquinolin-3-yl)acetonitrile: Similar structure but lacks the dimethyl groups.
2-(2-Bromo-7,8-dimethylquinolin-3-yl)acetonitrile: Similar structure with a bromo group instead of a chloro group.
2-(2-Chloro-7,8-dimethylquinolin-3-yl)ethanol: Similar structure with an ethanol group instead of a nitrile group.
Uniqueness
2-(2-Chloro-7,8-dimethylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and dimethyl groups on the quinoline ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H11ClN2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-7,8-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-3-4-10-7-11(5-6-15)13(14)16-12(10)9(8)2/h3-4,7H,5H2,1-2H3 |
InChI Key |
HMDGSYZAKWRIFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CC#N)Cl)C |
Origin of Product |
United States |
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